molecular formula C10H13ClN2O B13892962 2-Chloro-3-(4-morpholinyl)aniline

2-Chloro-3-(4-morpholinyl)aniline

Cat. No.: B13892962
M. Wt: 212.67 g/mol
InChI Key: YJBMUSKQVFLDQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-(4-morpholinyl)aniline is a substituted aniline derivative featuring a chlorine atom at the 2-position and a morpholinyl group at the 3-position of the benzene ring. Its molecular formula is C₁₀H₁₃ClN₂O, with a molecular weight of 212.68 g/mol. The morpholine moiety enhances solubility in polar organic solvents, while the chloro substituent influences electronic properties, making it a versatile intermediate in pharmaceutical and agrochemical synthesis .

Properties

Molecular Formula

C10H13ClN2O

Molecular Weight

212.67 g/mol

IUPAC Name

2-chloro-3-morpholin-4-ylaniline

InChI

InChI=1S/C10H13ClN2O/c11-10-8(12)2-1-3-9(10)13-4-6-14-7-5-13/h1-3H,4-7,12H2

InChI Key

YJBMUSKQVFLDQI-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=CC(=C2Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-3-morpholin-4-ylaniline typically involves the nucleophilic substitution of a chloroaniline derivative with morpholine. One common method is the reaction of 2-chloro-3-nitroaniline with morpholine under reducing conditions to yield the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a reducing agent like iron powder or tin chloride.

Industrial Production Methods

In an industrial setting, the production of 2-chloro-3-morpholin-4-ylaniline may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, palladium-catalyzed amination reactions have been employed to achieve high selectivity and yield .

Chemical Reactions Analysis

Types of Reactions

2-chloro-3-morpholin-4-ylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like iron powder, tin chloride, or catalytic hydrogenation are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce primary amines. Substitution reactions can lead to various substituted aniline derivatives .

Scientific Research Applications

2-chloro-3-morpholin-4-ylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-3-morpholin-4-ylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and morpholine ring can participate in hydrogen bonding and hydrophobic interactions, which can modulate the activity of the target molecule. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The table below compares 2-Chloro-3-(4-morpholinyl)aniline with structurally related aniline derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications References
2-Chloro-3-(4-morpholinyl)aniline Cl (2), morpholinyl (3) C₁₀H₁₃ClN₂O 212.68 Not reported Pharmaceutical intermediates
4-(4-Morpholinyl)aniline Morpholinyl (4) C₁₀H₁₄N₂O 178.23 Not reported Coupling reactions
3-Chloro-N-(4-chlorophenyl)-5-(morpholin-4-yl)-2-nitrosoaniline Cl (3, 4'), morpholinyl (5), nitroso (2) C₁₆H₁₄Cl₂N₄O₂ 380.06 198–200 (dec.) Nitrosoaniline research
4-(3-Chlorophenyl)aniline Cl (3) on biphenyl C₁₂H₁₀ClN 203.67 Not reported Cross-coupling reactions
2-Chloro-5-(trifluoromethyl)aniline Cl (2), CF₃ (5) C₇H₅ClF₃N 195.57 Not reported Halogenated intermediate

Physicochemical Properties

  • Morpholinyl vs. Halogen Substituents: The morpholinyl group increases polarity and solubility compared to non-polar substituents like trifluoromethyl (CF₃). For example, 2-Chloro-5-(trifluoromethyl)aniline (CF₃ substituent) exhibits higher lipophilicity, making it suitable for hydrophobic environments in agrochemicals .
  • Nitroso Derivatives : The addition of a nitroso group (e.g., 3-Chloro-N-(4-chlorophenyl)-5-(morpholin-4-yl)-2-nitrosoaniline ) introduces redox activity, as evidenced by its stability up to 198–200°C .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.